3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine
Description
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(13-2-1-7-17-10-13)20-8-5-12(6-9-20)15-19-18-14(22-15)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXXVDFYCRALHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Cyclopropylation: Introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a base.
Piperidine ring formation: This step involves the cyclization of an appropriate amine with a carbonyl compound.
Coupling with pyridine: The final step involves coupling the piperidine derivative with a pyridine ring, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine exhibit significant anticancer properties. For instance:
- Thiazole-Pyridine Hybrids: Compounds bearing thiazole and pyridine moieties have demonstrated efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) . One study reported that specific thiazole-pyridine hybrids showed better anti-breast cancer efficacy than standard treatments like 5-fluorouracil.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various oxadiazole derivatives have shown promising activity against bacterial strains, suggesting potential as antibacterial agents .
Neuropharmacological Effects
Some studies have highlighted the neuropharmacological potential of related compounds. For example, piperidine derivatives have been investigated for their anticonvulsant properties, which could be relevant for developing treatments for epilepsy .
Case Study 1: Anticancer Efficacy
A study published in MDPI evaluated a series of thiazole-pyridine hybrids against various cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced anticancer activity compared to traditional chemotherapeutics .
Case Study 2: Antimicrobial Properties
In another investigation, researchers synthesized a range of oxadiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings suggested that certain modifications to the oxadiazole structure led to increased antibacterial activity .
Mechanism of Action
The mechanism of action of 3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Compound 1 : 4-[2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)propan-2-yl]-pyridine (28b)
- Structure : Differs in the absence of the piperidine-carbonyl linker. The oxadiazole is attached to a branched propan-2-yl group instead of a piperidine ring.
Compound 2 : Pyridine, 3-(5-propyl-1,3,4-oxadiazol-2-yl) and Pyridine, 3-(5-ethyl-1,3,4-oxadiazol-2-yl)
- Structure : Pyridine directly linked to oxadiazole with alkyl (propyl/ethyl) substituents instead of cyclopropyl.
- Key Data: CAS Numbers: 948292-11-3 (propyl), 948293-36-5 (ethyl) .
Compound 3 : 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
- Structure : Shares the piperidine-oxadiazole core but incorporates a furan-oxazole substituent instead of pyridine.
- Key Data :
Mechanistic and Functional Insights
- Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group in the target compound likely improves metabolic stability compared to straight-chain alkyl groups (e.g., propyl/ethyl) due to reduced susceptibility to oxidative degradation .
- Piperidine Linker : The piperidine-carbonyl linker may enhance binding to targets requiring a rigid, spatially defined pharmacophore, as seen in related kinase inhibitors .
- Heterocyclic Diversity : The furan-oxazole group in Compound 3 introduces additional hydrogen-bonding sites, which could modulate target affinity but may complicate synthesis .
Biological Activity
The compound 3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a piperidine moiety that is further modified by a 1,3,4-oxadiazole ring. The cyclopropyl group enhances its pharmacological profile by potentially influencing the compound's interaction with biological targets.
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a range of biological activities:
- Antitumor Activity : Compounds similar to the target structure have shown significant antitumor effects by inhibiting Class I PI3-kinase enzymes. This inhibition disrupts pathways involved in cellular proliferation and survival, suggesting potential applications in cancer therapy .
- Neuropharmacological Effects : The piperidine component may interact with neurotransmitter receptors, particularly the 5-HT4 receptor, which is implicated in cognitive functions and gastrointestinal motility .
Table 1: Biological Activities of Related Compounds
Case Studies
- Antitumor Efficacy : A study demonstrated that derivatives of oxadiazole exhibited dose-dependent cytotoxicity against various cancer cell lines. The presence of the oxadiazole ring was crucial for enhancing antiproliferative activity .
- Neuropharmacological Studies : Research on piperidine derivatives indicated that they could act as agonists at serotonin receptors, leading to improved cognitive performance in animal models. This suggests that similar compounds might have therapeutic potential for treating neurodegenerative diseases .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- In vitro Studies : The compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
